molecular formula C15H14O2 B1268358 4-[(4-Methylbenzyl)oxy]benzaldehyde CAS No. 66742-58-3

4-[(4-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1268358
CAS RN: 66742-58-3
M. Wt: 226.27 g/mol
InChI Key: PQBHYFMKHRCUDY-UHFFFAOYSA-N
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Description

“4-[(4-Methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.278 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methylbenzyl)oxy]benzaldehyde” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the linear formula C15H14O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Methylbenzyl)oxy]benzaldehyde” are as follows :

Scientific Research Applications

Organic Synthesis

4-[(4-Methylbenzyl)oxy]benzaldehyde is a valuable intermediate in organic synthesis. It can be used to synthesize various thiosemicarbazones , which are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. The compound’s ability to undergo condensation reactions makes it a versatile building block for creating complex molecules.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a precursor for the synthesis of more complex molecules. Its structural motif is found in certain semicarbazone derivatives that exhibit potential therapeutic effects . The benzaldehyde group, in particular, is a key functional group in many drug molecules, contributing to their binding affinity and specificity.

Material Science

The compound’s molecular structure allows for its incorporation into advanced materials. For example, its aromatic rings can be part of liquid crystalline or polymeric materials, which are useful in creating displays and coatings . The ether linkage in the compound provides flexibility and solubility, which are desirable traits in material design.

Biochemistry Research

In biochemistry, 4-[(4-Methylbenzyl)oxy]benzaldehyde can be used to study enzyme-catalyzed reactions where the benzaldehyde moiety acts as a substrate or inhibitor . Its interactions with biological macromolecules can shed light on the mechanisms of enzyme function and inhibition.

Environmental Science

This compound can be used in environmental science research to develop sensors and assays for detecting aldehydes in the atmosphere . Aldehydes are important air pollutants, and their monitoring is crucial for environmental protection and public health.

Crystallography

The crystal structure of derivatives of 4-[(4-Methylbenzyl)oxy]benzaldehyde can be analyzed to understand molecular conformations and packing in solid-state . This information is vital for designing materials with specific physical properties, such as melting point, solubility, and stability.

properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHYFMKHRCUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341138
Record name 4-[(4-Methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylbenzyl)oxy]benzaldehyde

CAS RN

66742-58-3
Record name 4-[(4-Methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.3 g of p-hydroxybenzaldehyde is dissolved in 200 ml of methyl ethyl ketone, and then 22.8 g of potassium carbonate and 23.2 g of α-chloro-p-xylene are added thereto. The resulting mixture is refluxed for 10 hours in a stream of nitrogen. Insoluble substances produced are removed by filtration, and then the solvent is distilled away. The resulting residue is distilled under reduced pressure to obtain 17.9 g of 4-(4-methylbenzyloxy)benzaldehyde in the form of white crystal.
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
23.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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